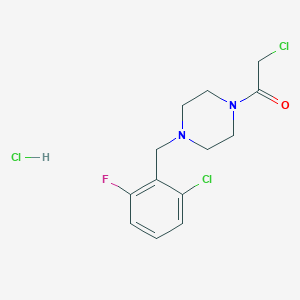

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group and a 2-chloro-6-fluorobenzyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of the reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced piperazine derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit:

- Antidepressant Activity : Studies have shown that piperazine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drug development.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Biochemical Research

This compound is utilized in biochemical assays to study:

- Protein Interactions : It serves as a tool to explore protein-ligand interactions, which are crucial for understanding cellular mechanisms.

- Enzyme Inhibition : Research has indicated that piperazine derivatives can act as enzyme inhibitors, providing insights into metabolic pathways.

Molecular Biology

In molecular biology, this compound is used for:

- Gene Expression Studies : It can be employed to modulate gene expression in various cellular models, aiding in the understanding of gene regulation.

- Cell Signaling Pathways : Investigations into how this compound affects signaling pathways can reveal its role in cellular responses.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives. The findings suggested that modifications to the piperazine structure could enhance efficacy and reduce side effects, indicating that this compound might be a promising candidate for further development.

Case Study 2: Antitumor Activity

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of various piperazine derivatives on breast cancer cells. The results showed that certain structural modifications led to increased apoptosis in cancer cells, highlighting the potential of compounds like this compound in cancer therapy.

Mécanisme D'action

The mechanism of action of 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The 2-chloro-6-fluorobenzyl group can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Chloroacetyl)-4-benzylpiperazine hydrochloride

- 1-(Chloroacetyl)-4-(2-chlorobenzyl)piperazine hydrochloride

- 1-(Chloroacetyl)-4-(2-fluorobenzyl)piperazine hydrochloride

Uniqueness

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Activité Biologique

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

- Chemical Formula : C13H16Cl3FN2O

- Molecular Weight : 341.64 g/mol

- CAS Number : 1049738-89-7

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Piperazine derivatives, including this compound, have been shown to:

- Inhibit microtubule synthesis, affecting cell division.

- Induce apoptosis in cancer cells.

- Exhibit antiangiogenic properties, which are critical for tumor growth and metastasis .

Anticancer Activity

Research indicates that piperazine derivatives can significantly inhibit the growth of various cancer cell lines. A study examining the cytotoxic effects of similar compounds demonstrated substantial antiproliferative activity against several types of cancer cells, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound on selected cancer cell lines:

Case Studies

- Study on Liver Cancer Cells : A comprehensive study evaluated the effects of piperazine derivatives on liver cancer cell lines. The compound exhibited potent cytotoxicity with an IC50 value of approximately 9 µM against HepG2 cells, indicating its potential as a therapeutic agent against liver cancer .

- Breast Cancer Research : In another investigation focusing on breast cancer (MCF7), the compound demonstrated significant growth inhibition, reinforcing its role as a promising candidate for further development in anticancer therapies .

Antimicrobial Activity

Beyond its anticancer properties, piperazine derivatives have also been explored for their antimicrobial effects. The compound has been assessed for activity against various bacterial strains, showing effectiveness similar to conventional antibiotics.

Antimicrobial Efficacy Data

The following table presents antimicrobial activity data for related piperazine compounds:

Propriétés

IUPAC Name |

2-chloro-1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2FN2O.ClH/c14-8-13(19)18-6-4-17(5-7-18)9-10-11(15)2-1-3-12(10)16;/h1-3H,4-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJGVARISWUSKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.